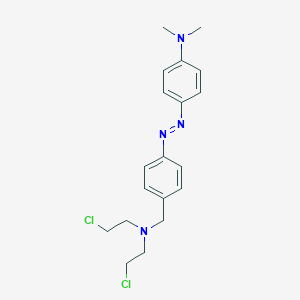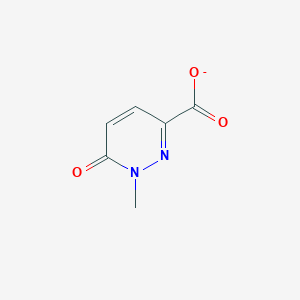
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine, also known as DAB, is a chemical compound that is widely used in scientific research. It is a synthetic compound that is used as a tracer molecule for studying the distribution of receptors in the brain and other tissues. DAB is a highly specific ligand for the dopamine transporter, which makes it useful for studying the role of dopamine in the brain.
Mécanisme D'action
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine binds specifically to the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the transporter, 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine can be used to study the distribution and function of dopamine transporters in the brain and other tissues.
Effets Biochimiques Et Physiologiques
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine has no known direct biochemical or physiological effects on the body. It is a synthetic compound that is used solely for research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine in lab experiments is its high specificity for the dopamine transporter. This makes it a useful tool for studying the distribution and function of dopamine transporters in the brain and other tissues. However, one limitation of using 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is that it is a synthetic compound that may not accurately reflect the function of endogenous dopamine transporters in the body.
Orientations Futures
There are several future directions for research involving 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine. One possible direction is the development of new ligands that are more specific and sensitive for dopamine transporters. Another direction is the use of 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine in combination with other imaging techniques such as PET and MRI to study the distribution and function of dopamine transporters in vivo. Additionally, 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine could be used to study the effects of drugs and other compounds on dopamine transporters and their function, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease.
Méthodes De Synthèse
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is synthesized by reacting 4-(4-dimethylaminophenylazo)benzyl chloride with bis(beta-chloroethyl)amine in the presence of a base such as triethylamine. The reaction produces a yellow crystalline solid that is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is widely used in scientific research as a tracer molecule for studying the distribution of dopamine transporters in the brain and other tissues. It is also used to study the effects of drugs and other compounds on dopamine transporters and their function.
Propriétés
Numéro CAS |
100427-80-3 |
|---|---|
Nom du produit |
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine |
Formule moléculaire |
C19H24Cl2N4 |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
4-[[4-[bis(2-chloroethyl)aminomethyl]phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24Cl2N4/c1-24(2)19-9-7-18(8-10-19)23-22-17-5-3-16(4-6-17)15-25(13-11-20)14-12-21/h3-10H,11-15H2,1-2H3 |
Clé InChI |
QAVOZXCKBNBBOK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
Synonymes |
N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)







